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Compound of Interest

Compound Name: Phccc

Cat. No.: B1679768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of N-phenyl-7-

(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) and (S)-4-

carboxyphenylglycine ((S)-4-CPG). The information presented is based on experimental data

from in vitro studies to assist researchers in selecting the appropriate compound for their

studies on metabotropic glutamate receptors (mGluRs).

Introduction
PHCCC and (S)-4-CPG are widely used pharmacological tools for studying the function of

metabotropic glutamate receptors. However, they exhibit distinct profiles in terms of their

primary targets and mechanisms of action. PHCCC is primarily known as a positive allosteric

modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), while also exhibiting

antagonist activity at the metabotropic glutamate receptor 1 (mGluR1). In contrast, (S)-4-

carboxyphenylglycine is a competitive antagonist of group I mGluRs, with a preference for

mGluR1 over mGluR5.

Data Presentation
The following table summarizes the quantitative potency data for PHCCC and (S)-4-

carboxyphenylglycine at their respective primary targets.
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Compound Target Receptor Assay Type Measured Potency

PHCCC mGluR1b

Inhibition of L-

glutamate-induced

Ca2+ mobilization

IC50: 3.4 µM[1]

mGluR4a

GTPγ[35S] binding

assay (in the

presence of 10 µM L-

AP4)

EC50: 3.8 µM[1]

mGluR4a

GTPγ[35S] binding

assay (in the

presence of 0.2-0.6

µM L-AP4)

EC50: ~6 µM[1]

mGluR4a

GTPγ[35S] binding

assay (in the absence

of L-AP4)

EC50: >30 µM[1]

(S)-4-

Carboxyphenylglycine
mGluR1α

Inhibition of L-

glutamate-induced

Ca2+ mobilization

KB: 163 ± 43 µM

Note: IC50 represents the concentration of an inhibitor where the response is reduced by half.

EC50 is the concentration of a drug that gives a half-maximal response. KB is the equilibrium

dissociation constant of an antagonist, representing the concentration of antagonist that will

occupy 50% of the receptors at equilibrium. A lower value for all these metrics indicates higher

potency.

Mandatory Visualization
The following diagrams illustrate the signaling pathways for mGluR1 and mGluR4, indicating

the points of action for (S)-4-carboxyphenylglycine and PHCCC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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